trans-Decahydro beta naphthyl isobutyrate
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Overview
Description
trans-Decahydro beta naphthyl isobutyrate: is an organic compound with the molecular formula C14H24O2 . It is known for its fruity odor and is commonly used in the fragrance industry. This compound is a derivative of naphthalene, where the naphthalene ring is fully hydrogenated, and it is esterified with isobutyric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Decahydro beta naphthyl isobutyrate typically involves the esterification of decahydro-2-naphthol with isobutyric acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Decahydro beta naphthyl isobutyrate can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of decahydro-2-naphthoic acid.
Reduction: Formation of decahydro-2-naphthol.
Substitution: Formation of various substituted naphthyl derivatives.
Scientific Research Applications
Chemistry: trans-Decahydro beta naphthyl isobutyrate is used as a starting material in the synthesis of various organic compounds, including heterocycles and other naphthalene derivatives .
Biology and Medicine: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Industry: In the fragrance industry, this compound is used as a perfuming agent in various cosmetic products, including perfumes, lotions, and shampoos .
Mechanism of Action
The mechanism of action of trans-Decahydro beta naphthyl isobutyrate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity odor. The ester group in the compound is responsible for its volatility and ability to interact with olfactory receptors .
Comparison with Similar Compounds
Decahydro-2-naphthol: A precursor in the synthesis of trans-Decahydro beta naphthyl isobutyrate.
Isobutyric acid: Another precursor used in the esterification process.
Other naphthalene derivatives: Such as 2-naphthol and its esters.
Uniqueness: this compound is unique due to its fully hydrogenated naphthalene ring and esterification with isobutyric acid, which imparts its characteristic fruity odor and makes it valuable in the fragrance industry .
Properties
Molecular Formula |
C14H24O2 |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C14H24O2/c1-10(2)14(15)16-13-8-7-11-5-3-4-6-12(11)9-13/h10-13H,3-9H2,1-2H3/t11-,12-,13?/m1/s1 |
InChI Key |
KWWPABFNYJNITP-ZNRZSNADSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1CC[C@H]2CCCC[C@@H]2C1 |
Canonical SMILES |
CC(C)C(=O)OC1CCC2CCCCC2C1 |
Origin of Product |
United States |
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